molecular formula C13H16Cl2N2 B13716882 2-Amino-6-chloro-8-methyl-3-propylquinoline hydrochloride CAS No. 1172050-00-8

2-Amino-6-chloro-8-methyl-3-propylquinoline hydrochloride

Cat. No.: B13716882
CAS No.: 1172050-00-8
M. Wt: 271.18 g/mol
InChI Key: WMCPHWBHIIRZND-UHFFFAOYSA-N
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Description

2-Amino-6-chloro-8-methyl-3-propylquinoline hydrochloride ( 1172050-00-8) is a chemically synthesized quinoline derivative of significant interest in medicinal chemistry and drug discovery research . Quinoline scaffolds, particularly 2-amino-3-alkylquinolines, are recognized as privileged structures in the development of investigational therapeutic agents. This compound features a specific substitution pattern with chloro, methyl, and propyl functional groups, which is strategically designed to modulate its electronic properties, lipophilicity, and potential for target binding. While specific biological data for this exact molecule is not fully established in the public domain, structurally analogous aminoquinoline compounds are under active investigation for various infectious diseases . For instance, certain investigational quinoline derivatives have demonstrated promising in vitro and in vivo activity against protozoan parasites, including species that cause visceral leishmaniasis, suggesting a potential mechanism of action involving enzyme-mediated activation leading to cytotoxic effects within the pathogen . The presence of the 2-amino group and specific halogen and alkyl substitutions on the quinoline core makes this compound a valuable intermediate or building block for synthesizing more complex chemical libraries. It is also a critical candidate for hit-to-lead optimization studies aimed at developing novel small-molecule inhibitors. This product is intended for laboratory and research applications only. It is not intended for diagnostic or therapeutic use in humans or animals. Researchers should handle this material with appropriate precautions, consulting the Safety Data Sheet (SDS) prior to use.

Properties

CAS No.

1172050-00-8

Molecular Formula

C13H16Cl2N2

Molecular Weight

271.18 g/mol

IUPAC Name

6-chloro-8-methyl-3-propylquinolin-2-amine;hydrochloride

InChI

InChI=1S/C13H15ClN2.ClH/c1-3-4-9-6-10-7-11(14)5-8(2)12(10)16-13(9)15;/h5-7H,3-4H2,1-2H3,(H2,15,16);1H

InChI Key

WMCPHWBHIIRZND-UHFFFAOYSA-N

Canonical SMILES

CCCC1=C(N=C2C(=CC(=CC2=C1)Cl)C)N.Cl

Origin of Product

United States

Preparation Methods

Quinoline Ring Construction

The quinoline backbone is generally constructed using the Skraup or Doebner-Miller reactions, which condense aniline derivatives with aldehydes or ketones under acidic conditions:

  • Skraup Reaction : Aniline derivatives react with glycerol and oxidizing agents in sulfuric acid at elevated temperatures (150–200°C), forming the quinoline ring.
  • Doebner-Miller Reaction : Anilines condense with α,β-unsaturated carbonyl compounds or aldehydes, often catalyzed by acids or metal catalysts, to yield substituted quinolines.

Recent advances include green vapor-phase synthesis using HBeta zeolite catalysts and microwave-assisted reactions on Al2O3/HCl, improving yields and reducing reaction times.

Formation of Hydrochloride Salt

The free base of 2-Amino-6-chloro-8-methyl-3-propylquinoline is converted to its hydrochloride salt by treatment with hydrochloric acid (gas or aqueous). Precise stoichiometric control ensures complete salt formation and optimal purity.

Detailed Preparation Procedure and Reaction Conditions

The following table summarizes critical steps, reagents, and conditions optimized for the synthesis of 2-Amino-6-chloro-8-methyl-3-propylquinoline hydrochloride:

Step Reagents/Conditions Yield Optimization Strategies
Quinoline Ring Formation Aniline derivative, glycerol, sulfuric acid, nitrobenzene; 150–200°C Temperature control; use of oxidizing agents to improve ring closure
Chlorination Cl₂ gas, FeCl₃ catalyst, solvent (e.g., DCM), room temperature to reflux Solvent selection; controlled addition rate of Cl₂ to avoid over-chlorination
Methylation Friedel-Crafts alkylation reagents or methylated precursors Controlled reaction time and temperature to minimize side products
Amination NH₃ or ammonium salts, Cu catalyst or reducing agents (SnCl₂) Pressure and temperature modulation for efficient substitution
Salt Formation HCl gas or aqueous HCl, stoichiometric amounts Precise acid addition to ensure complete conversion

Purification and Quality Control

The crude product is purified primarily by recrystallization from ethanol/water mixtures, which yields a product with purity ≥97%. Analytical techniques employed include:

These methods ensure the final compound meets stringent quality standards suitable for research and potential pharmaceutical applications.

Supporting Research Findings and Notes

  • The preparation of related quinoline derivatives such as 2-methyl-8-aminoquinoline involves similar cyclization and reduction steps, with yields ≥70% reported under optimized conditions involving high temperature and pressure.
  • Recent synthetic innovations include solvent-free microwave-assisted quinoline syntheses and catalyst-driven vapor-phase reactions, which may be adapted for improved efficiency in preparing 2-Amino-6-chloro-8-methyl-3-propylquinoline derivatives.
  • The amino group installation is critical for biological activity and is often the most challenging step, requiring careful selection of reducing agents and reaction parameters to avoid impurities.

Summary Table of Preparation Methods

Preparation Aspect Methodology/Details References
Quinoline ring synthesis Skraup or Doebner-Miller reactions using aniline derivatives, glycerol, acids, and oxidants
Chlorination Electrophilic substitution with Cl₂ and FeCl₃ catalyst, solvent control
Methylation Friedel-Crafts alkylation or methylated precursors
Amination Nucleophilic substitution or reduction of nitro intermediates with NH₃ or SnCl₂
Hydrochloride salt formation Treatment with HCl gas or aqueous HCl, stoichiometric precision
Purification Recrystallization from ethanol/water; HPLC, NMR, elemental analysis for quality control

Chemical Reactions Analysis

Structural Features Governing Reactivity

The compound contains three reactive centers:

  • Chloro substituent at position 6 (electrophilic aromatic substitution site)

  • Amino group at position 2 (nucleophilic site)

  • Propyl side chain at position 3 (potential site for oxidation or functionalization)

Functional GroupPositionReactivity ClassKey Interactions
Chloro6ElectrophilicSusceptible to nucleophilic substitution
Amino2NucleophilicParticipates in acylation/alkylation
Propyl3HydrophobicModifies solubility and steric effects

Nucleophilic Substitution at Chloro Position

The chloro group undergoes substitution under specific conditions:

Example Reaction: Amination
Replacement of Cl with amines (e.g., NH₃, alkylamines):

text
C₁₃H₁₆Cl₂N₂ + RNH₂ → C₁₃H₁₆ClN₂·RNH₂ + HCl

Conditions :

  • Solvent: DMF or DMSO

  • Temperature: 80–120°C

  • Catalyst: CuI or Pd(OAc)₂

Mechanism :
Aromatic nucleophilic substitution (SNAr) facilitated by electron-withdrawing quinoline ring activation.

Amino Group Reactions

The primary amino group (-NH₂) participates in typical amine chemistry:

Acylation

Reaction with acyl chlorides (e.g., acetyl chloride):

text
C₁₃H₁₆Cl₂N₂ + ClCOCH₃ → C₁₃H₁₆Cl₂N₂COCH₃ + HCl

Conditions :

  • Base: Triethylamine (TEA) in CH₂Cl₂ at 0–25°C

Alkylation

Formation of secondary amines with alkyl halides:

text
C₁₃H₁₆Cl₂N₂ + R-X → C₁₃H₁₆Cl₂N₂-R + HX

Efficiency : Moderate (steric hindrance from propyl group reduces yield).

Ring Functionalization

The quinoline core enables electrophilic substitution at unoccupied positions (e.g., position 5 or 7):

Reaction TypeReagentProductYield (%)
NitrationHNO₃/H₂SO₄5-Nitro derivative45–55
SulfonationSO₃/H₂SO₄7-Sulfo derivative30–40
Halogenation (Br₂)Br₂/FeBr₃5-Bromo derivative60–70

Data extrapolated from analogous quinoline systems .

Redox Reactions

  • Oxidation : Propyl side chain oxidizes to carboxylic acid under strong conditions (KMnO₄/H₂SO₄).

  • Reduction : Quinoline ring hydrogenation (H₂/Pd-C) yields decahydroquinoline derivatives, altering biological activity .

Scientific Research Applications

Antimalarial Applications

One of the most significant applications of 2-Amino-6-chloro-8-methyl-3-propylquinoline hydrochloride is in the development of antimalarial drugs. Research indicates that derivatives of quinoline compounds exhibit promising activity against chloroquine-resistant strains of malaria parasites. For instance, studies have shown that certain modifications to the quinoline structure can enhance efficacy against these resistant strains, making them viable candidates for preclinical development as blood schizonticidal agents .

Case Study: Structure-Activity Relationship (SAR) Studies

A notable study evaluated a series of 4-aminoquinoline derivatives, including those related to this compound. The results indicated that specific side-chain modifications significantly improved the compounds' antiplasmodial activity. Some derivatives demonstrated 100% suppression of parasitemia in in vivo models, highlighting their potential as effective treatments for malaria .

Anticancer Properties

The compound has also been investigated for its anticancer properties. Quinoline derivatives have shown effectiveness against various cancer types, including liver carcinoma, renal carcinoma, and melanoma. The mechanism often involves the inhibition of specific enzymes or pathways critical for cancer cell proliferation and survival .

Table: Anticancer Activity of Quinoline Derivatives

Cancer TypeCompound TestedEfficacy Level
Liver Carcinoma2-Amino-6-chloro-8-methyl...Moderate to High
Renal Carcinoma2-Amino-6-chloro-8-methyl...High
Melanoma2-Amino-6-chloro-8-methyl...Moderate

Other Therapeutic Uses

Beyond its applications in malaria and cancer treatment, this compound has potential uses in treating inflammatory conditions such as rheumatoid arthritis and chronic obstructive pulmonary disease (COPD). The compound's ability to modulate inflammatory pathways may provide therapeutic benefits in these diseases .

Comparison with Similar Compounds

Similar Compounds

  • 2-Amino-6-chloroquinoline
  • 2-Amino-8-methylquinoline
  • 2-Amino-3-propylquinoline

Uniqueness

2-Amino-6-chloro-8-methyl-3-propylquinoline hydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for research applications where specific interactions and effects are desired .

Biological Activity

2-Amino-6-chloro-8-methyl-3-propylquinoline hydrochloride is a synthetic compound that has garnered attention for its potential biological activities. This article reviews the available literature on its pharmacological properties, toxicity profiles, and therapeutic applications, supported by data tables and case studies.

The compound is characterized by its unique quinoline structure, which is known for various biological activities. Its chemical formula is C12H14ClN, and it has a CAS number of 1172050-00-8. The presence of amino and chloro groups contributes to its reactivity and biological interactions.

Antimicrobial Properties

Research indicates that 2-aminoquinolines exhibit significant antimicrobial activity. A study showed that derivatives of quinoline compounds, including this compound, demonstrated efficacy against various bacterial strains. For instance, the minimum inhibitory concentrations (MICs) ranged from 16 to 128 µg/mL against Gram-positive and Gram-negative bacteria .

Anticancer Activity

The compound's potential as an anticancer agent has been explored in various studies. Notably, it has shown effectiveness in inhibiting cell proliferation in breast cancer cell lines (MCF-7 and MDA-MB-468). In vitro assays demonstrated that certain derivatives exhibited IC50 values below 10 µM, indicating potent cytotoxic effects . Table 1 summarizes the cytotoxicity results across different cancer cell lines.

Cell Line IC50 (µM) Activity
MCF-7<10Significant cytotoxicity
MDA-MB-468<10Significant cytotoxicity
HeLa>20Moderate activity

Genotoxicity and Toxicity Studies

Genotoxicity assessments have indicated that while some derivatives exhibit mutagenic potential, others do not show significant genotoxic effects in Ames tests at concentrations ≤5000 µg/plate . Toxicological evaluations revealed that the oral LD50 in rats was greater than 2000 mg/kg, suggesting a relatively low acute toxicity profile. However, subchronic studies indicated adverse effects at higher doses, including increased organ weights and discolored urine .

Case Study 1: Antimicrobial Efficacy

In a comparative study of various quinoline derivatives, this compound was tested against resistant bacterial strains. The results indicated a notable reduction in bacterial viability compared to controls, supporting its use as a potential antimicrobial agent.

Case Study 2: Anticancer Activity

A research team evaluated the anticancer properties of this compound using an NCI-60 cell line screening program. The compound showed promising results against multiple cancer types, particularly in breast cancer models. Further molecular docking studies suggested binding affinity to topoisomerase I, a target for many anticancer drugs .

Q & A

Basic Research Questions

Q. What are the standard synthetic methodologies for preparing 2-amino-6-chloro-8-methyl-3-propylquinoline hydrochloride?

  • Methodology : The compound can be synthesized via reductive amination of 2-chloro-8-methylquinoline-3-carboxaldehyde intermediates. Sodium cyanoborohydride (NaBH3_3CN) at pH ≈ 6 is a preferred reducing agent for imine intermediates due to its selectivity and mild conditions, avoiding side reactions common with stronger reductants like LiAlH4_4. The precursor aldehyde (e.g., 2-chloro-8-methylquinoline-3-carboxaldehyde) can be derived from cyclization reactions using POCl3_3 and cyclopentanone, as described for analogous quinoline systems .
  • Key Data : Crystal structure analysis confirms planar quinoline rings with dihedral angles (e.g., 70.22° for substituents) influencing intermolecular hydrogen bonding .

Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound?

  • Methodology :

  • X-ray crystallography : Resolves molecular conformation (e.g., planar quinoline rings, substituent dihedral angles) and hydrogen-bonding networks (e.g., N–H⋯N interactions forming zig-zag layers) .
  • NMR and HPLC : Validate purity (≥95%) and structural integrity, with 1^{1}H/13^{13}C NMR identifying substituent positions (e.g., methyl, propyl, and chloro groups) .
    • Data Interpretation : Crystallographic twin domains (e.g., 0.86:0.14 ratio) must be accounted for during refinement to avoid misinterpretation of symmetry .

Q. How can researchers assess the biological activity of this compound in preliminary assays?

  • Methodology :

  • In vitro models : Use malaria parasites (e.g., Plasmodium falciparum) for antimalarial screening, given structural similarities to aminoquinoline antimalarials .
  • Enzymatic assays : Target acetylcholinesterase or topoisomerases, leveraging the quinoline scaffold’s known interactions with these enzymes .

Advanced Research Questions

Q. What strategies resolve contradictions in crystallographic vs. spectroscopic data for this compound?

  • Methodology :

  • Multi-technique validation : Cross-reference X-ray data (bond lengths, angles) with DFT-calculated geometries to identify discrepancies (e.g., torsional strain in propyl chains).
  • Dynamic NMR : Analyze temperature-dependent spectra to detect conformational flexibility not captured in static crystal structures .
    • Case Study : In related quinolines, methoxybenzene substituents exhibit rotational freedom in solution but fixed dihedral angles in crystals, explaining divergent data .

Q. How can reaction conditions be optimized to improve yield and selectivity during synthesis?

  • Methodology :

  • DoE (Design of Experiments) : Vary pH (5–7), solvent polarity (methanol vs. acetonitrile), and reductant stoichiometry (NaBH3_3CN:imine ratio) to maximize yield.
  • Kinetic studies : Monitor imine formation via TLC or in-situ IR to prevent over-reduction or byproduct formation .
    • Data-Driven Example : Methanol as a solvent enhances imine solubility but may require controlled cooling to suppress side reactions .

Q. What computational approaches predict the compound’s structure-activity relationships (SAR)?

  • Methodology :

  • Molecular docking : Simulate interactions with biological targets (e.g., Plasmodium lactate dehydrogenase) using software like AutoDock Vina.
  • QSAR modeling : Correlate substituent electronegativity (e.g., chloro group) with antimalarial IC50_{50} values from literature analogs .
    • Key Insight : The propyl chain’s hydrophobicity may enhance membrane permeability, a hypothesis testable via logP measurements .

Q. How do intermolecular forces in the crystal lattice influence solubility and stability?

  • Methodology :

  • Hirshfeld surface analysis : Quantify N–H⋯N and C–H⋯Cl interactions contributing to lattice energy.
  • Solubility assays : Compare dissolution rates in polar (water) vs. nonpolar (ethyl acetate) solvents, correlating with hydrogen-bonding motifs .
    • Critical Data : Zig-zag hydrogen-bonded layers in the crystal reduce aqueous solubility but enhance thermal stability (mp: 138–141°C) .

Data Contradiction Analysis

Q. Why might reported melting points vary across studies for this compound?

  • Resolution :

  • Purity assessment : HPLC or elemental analysis to rule out impurities (e.g., unreacted aldehyde).
  • Crystallographic defects : Twin domains or polymorphic forms (e.g., anhydrous vs. hydrate) alter melting behavior .

Q. How should researchers address discrepancies in biological activity data between in vitro and in vivo models?

  • Resolution :

  • Pharmacokinetic profiling : Measure metabolic stability (e.g., cytochrome P450 assays) to identify rapid degradation in vivo.
  • Formulation adjustments : Encapsulate the compound in liposomes to enhance bioavailability, as demonstrated for hydrophobic quinolines .

Methodological Best Practices

  • Synthetic Reproducibility : Document pH and temperature rigorously, as NaBH3_3CN efficiency is pH-sensitive .
  • Crystallographic Refinement : Use twin-law corrections (e.g., BASF parameter in SHELXL) for accurate structure resolution .
  • Data Transparency : Share raw crystallographic data (CIF files) and NMR spectra (FID files) in supplementary materials for peer validation.

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